molecular formula C11H15BO3 B3030099 4-(4-Tetrahydropyranyl)phenylboronic acid CAS No. 865360-62-9

4-(4-Tetrahydropyranyl)phenylboronic acid

Cat. No.: B3030099
CAS No.: 865360-62-9
M. Wt: 206.05
InChI Key: MYUSWMGNVKBANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is an organoboron compound with the molecular formula C17H25BO3 and a molecular weight of 288.19 g/mol . It features a boronic ester group protected by pinacol and a tetrahydropyranyl (THP) ether group. The THP group is a common protecting group for alcohols in multi-step organic synthesis, as it is stable to a variety of reaction conditions and can be readily removed under mild acidic conditions . As a boronic acid derivative, this compound is a valuable building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . In these palladium-catalyzed reactions, the boronic ester functionally transects to a boronic acid in situ, coupling with organic halides to form biaryl bonds, which are fundamental structures in many pharmaceuticals and organic materials. The presence of the THP-protected functional group makes it a versatile intermediate for the modular synthesis of more complex molecules, allowing researchers to perform subsequent chemical transformations elsewhere on the molecule without affecting the protected alcohol. This reagent is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[4-(oxan-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUSWMGNVKBANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227314
Record name B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865360-62-9
Record name B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865360-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Tetrahydropyranyl Phenylboronic Acid and Analogs

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into several key strategies, ranging from classical organometallic approaches to modern catalytic C-H functionalization.

One of the most traditional and widely used methods for synthesizing arylboronic acids involves the reaction of an arylmetal intermediate with an electrophilic boron source, typically a trialkyl borate (B1201080) ester like trimethyl borate or triisopropyl borate. nih.govorgsyn.orggoogle.com This process involves a transmetalation step where the aryl group is transferred from a more electropositive metal (like magnesium or lithium) to the boron atom, followed by hydrolysis to yield the final boronic acid. nih.gov

The use of Grignard reagents (ArMgX) is a foundational technique for creating the aryl-boron bond. clockss.org The process begins with the formation of the Grignard reagent from an aryl halide (bromide or iodide) and magnesium metal. researchgate.netclockss.org This highly reactive organomagnesium species is then added to a solution of a trialkyl borate at low temperatures (e.g., -78 °C or 0 °C) to prevent multiple additions of the aryl group to the boron center. google.comgoogle.com The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to afford the desired arylboronic acid. clockss.orggoogle.com The use of LiCl can facilitate the initial magnesium insertion, allowing for reactions at milder temperatures such as 0 °C. researchgate.netorganic-chemistry.org

Key Features of Grignard-based Synthesis

Feature Description
Starting Material Aryl halide (Ar-X, where X = Br, I)
Key Reagents Magnesium (Mg), Trialkyl borate (e.g., B(OMe)₃)
Intermediate Arylmagnesium halide (ArMgX)
Typical Conditions Low temperature (-78 °C to 0 °C), ethereal solvents (e.g., THF)

| Final Step | Acidic hydrolysis |

Similar to the Grignard approach, organolithium reagents (ArLi) are highly effective for the synthesis of arylboronic acids. nih.gov These intermediates are typically generated via a halogen-lithium exchange reaction between an aryl halide and an alkyllithium reagent, such as n-butyllithium, at cryogenic temperatures. nih.govacs.org The resulting aryllithium compound is then quenched with a trialkyl borate. Due to the high reactivity of organolithium reagents, strict temperature control is crucial to ensure the formation of the mono-arylated boronate ester. google.com The final step is an acidic workup to hydrolyze the ester and yield the arylboronic acid. orgsyn.org

Key Features of Organolithium-based Synthesis

Feature Description
Starting Material Aryl halide (Ar-X, where X = Br, I)
Key Reagents Alkyllithium (e.g., n-BuLi), Trialkyl borate (e.g., B(OMe)₃)
Intermediate Aryllithium (ArLi)
Typical Conditions Cryogenic temperatures (e.g., -78 °C), ethereal solvents

| Final Step | Acidic hydrolysis |

More contemporary methods avoid the pre-functionalization required for organometallic intermediates by directly converting an aromatic C-H bond into a C-B bond. These reactions are typically catalyzed by transition metals, most notably iridium. rsc.org In a typical iridium-catalyzed borylation, an arene is treated with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst. This approach offers high atom economy and often exhibits excellent regioselectivity, which is primarily governed by steric factors, leading to borylation at the least hindered position. This method is valued for its broad functional group tolerance, avoiding the use of harsh organometallic reagents. rsc.org

Homologation refers to a reaction that extends a carbon chain by a single, well-defined unit. In the context of boronic acids, this often involves the conversion of an arylboronic acid into a benzylboronic acid derivative, representing a formal one-carbon (C1) insertion. st-andrews.ac.ukresearchgate.net A modern approach to this transformation involves a palladium-catalyzed reaction between an arylboronic acid and a halomethylboronic acid pinacol (B44631) ester (e.g., bromomethyl Bpin). st-andrews.ac.uknih.gov This process proceeds through a chemoselective transmetalation, enabling the synthesis of valuable benzylboronic esters without the need for stoichiometric organometallic reagents. st-andrews.ac.uknih.gov

Electrophilic Borylation of Arylmetal Intermediates

Synthesis of 4-(4-Tetrahydropyranyl)phenylboronic Acid and Related Tetrahydropyranyl-Substituted Arylboronic Acidsresearchgate.net

The synthesis of this compound and its analogs is achieved by applying the established methodologies for arylboronic acid formation to a precursor already containing the tetrahydropyranyl (THP) substituent. The choice of method depends on the availability of the starting materials and the compatibility of other functional groups present in the molecule.

A common and practical route involves the electrophilic borylation of an arylmetal intermediate, generated from a suitable precursor such as 4-(4-tetrahydropyranyl)bromobenzene. The synthesis can be outlined as follows:

Preparation of the Arylmetal Intermediate: 4-(4-tetrahydropyranyl)bromobenzene is reacted with either magnesium turnings in an ether solvent like THF to form the Grignard reagent, or with an alkyllithium reagent like n-butyllithium at low temperature to form the aryllithium species.

Reaction with Borate Ester: The resulting arylmetal intermediate is then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (-78 °C).

Hydrolysis: The reaction mixture is warmed to room temperature and then subjected to an acidic aqueous workup (e.g., with HCl or H₂SO₄) to hydrolyze the intermediate boronate ester, yielding the final product, this compound.

This general strategy is also applicable to the synthesis of related compounds, such as 4-(2-tetrahydropyranyloxy)phenylboronic acid, where the THP group functions as a protecting group for a phenol (B47542). lookchem.com In this case, the synthesis would start from the corresponding aryl bromide, 1-bromo-4-((tetrahydro-2H-pyran-2-yl)oxy)benzene.

Strategies for Introducing the Tetrahydropyranyl Moiety

The tetrahydropyran (B127337) (THP) ring is a common structural motif in numerous biologically active natural products. rsc.orgresearchgate.net Its synthesis has therefore been a subject of considerable interest. Common strategies for constructing the THP ring include, but are not limited to:

Hetero-Diels-Alder Reactions: A powerful tool for forming the six-membered THP ring. researchgate.net

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde to form a functionalized tetrahydropyran. researchgate.netyork.ac.uk

Ring-Closing Metathesis: An effective method for forming cyclic structures, including the THP ring. researchgate.net

Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system to form the THP ring. researchgate.net

Other notable methods include cyclisation onto oxocarbenium ions, reduction of cyclic hemi-ketals, and metal-mediated cyclisations. rsc.org The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Protecting Group Chemistry of Hydroxyls with Tetrahydropyran for Precursor Synthesis

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. organic-chemistry.orgnih.gov Its popularity stems from its low cost, ease of introduction, and general stability under a variety of non-acidic reaction conditions, including exposure to organometallics, hydrides, and basic conditions. organic-chemistry.orgd-nb.info

The protection of an alcohol is typically achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. organic-chemistry.orgrsc.org This reaction forms a THP ether, effectively masking the reactive hydroxyl group. A variety of acid catalysts can be employed, such as p-toluenesulfonic acid (PTSA), boron trifluoride etherate, or silica-supported perchloric acid. organic-chemistry.orgnih.govrsc.org

A key consideration when using the THP group is the creation of a new stereocenter upon its installation, which can lead to a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org

Deprotection, or the removal of the THP group, is readily accomplished via acidic hydrolysis. organic-chemistry.org This lability to acid allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions. The mild conditions required for both protection and deprotection make the THP group a valuable tool in the multi-step synthesis of complex molecules, including precursors for boronic acids. organic-chemistry.orgnih.gov

Practical Considerations and Challenges in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that must be addressed to ensure an efficient, safe, and cost-effective process. nih.gov

Minimizing Side Reactions and Byproduct Formation

In the synthesis of arylboronic acids and their esters, several side reactions can occur, leading to reduced yields and purification difficulties. One common side reaction is homocoupling, where two aryl groups couple to form a biaryl byproduct. stackexchange.com Another potential issue is protodeboronation, the cleavage of the carbon-boron bond by a proton source, which is more prevalent with borinic acids under acidic conditions. mdpi.com

In syntheses involving organolithium reagents, such as the halogen-lithium exchange to form an aryllithium intermediate, precise temperature control is critical. Allowing the reaction temperature to rise can significantly increase the formation of unwanted side products. stackexchange.com Careful optimization of reaction conditions, including the choice of solvent, base, and catalyst, is crucial to minimize these side reactions. stackexchange.com

Optimization of Reaction Conditions and Reagents

Careful optimization of reaction parameters is essential for a successful large-scale synthesis. This includes the selection of appropriate solvents, reagents, and catalysts, as well as the fine-tuning of reaction temperature, time, and concentration. For instance, in the borylation of aryl Grignard reagents, the use of a large excess of the borane (B79455) source is a common strategy to prevent over-addition and the formation of multiple alkylation products. escholarship.org

The nature of the borylating agent can also play a crucial role. For example, in some reactions, using triisopropyl borate has been shown to give better yields compared to trimethyl borate. mdpi.com Furthermore, the development of flow chemistry processes can offer advantages for handling unstable intermediates and minimizing side reactions, leading to improved yields and scalability. nih.gov

Synthesis of Boronic Acid Esters: The Pinacol Ester of this compound

Boronic acid esters, particularly pinacol esters, are valuable derivatives of boronic acids. They are often more stable, easier to handle, and simpler to purify than the corresponding free boronic acids. escholarship.org The pinacol ester of this compound is a key intermediate in various cross-coupling reactions. biosynth.comchemimpex.com

One common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves an aryl halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.gov

Another synthetic route involves the reaction of an aryllithium or aryl Grignard reagent with an appropriate boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. stackexchange.com

The synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester has been reported via the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 3,4-dihydro-2H-pyran in the presence of trifluoroacetic acid. chemicalbook.com This demonstrates a direct method for introducing the THP group onto a molecule already containing a boronic acid pinacol ester.

Interactive Data Table: Synthetic Methods for Tetrahydropyran Ring Formation

MethodDescriptionKey Features
Hetero-Diels-Alder [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom.Efficiently forms six-membered rings.
Prins Cyclization Acid-catalyzed reaction of an alkene with an aldehyde.Forms functionalized tetrahydropyrans. researchgate.netyork.ac.uk
Ring-Closing Metathesis Intramolecular reaction of a diene catalyzed by a transition metal complex.Versatile for various ring sizes. researchgate.net
Oxa-Michael Reaction Intramolecular conjugate addition of a hydroxyl group to an activated alkene.Forms the THP ring via cyclization. researchgate.net

Reactivity and Mechanistic Investigations of 4 4 Tetrahydropyranyl Phenylboronic Acid Derivatives

Fundamental Reactivity of the Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is a versatile functional group in organic chemistry, primarily recognized for its role in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgborates.today The reactivity of the boronic acid is central to the efficiency and scope of this widely used transformation. rsc.org

Transmetalation Processes in Cross-Coupling Reactions

A key step in the catalytic cycle of the Suzuki-Miyaura reaction is transmetalation, where the organic group from the organoboron species is transferred to the palladium(II) complex. wikipedia.orgrsc.org This process is preceded by the oxidative addition of the organohalide to the Pd(0) catalyst. libretexts.org The exact mechanism of transmetalation has been a subject of extensive investigation.

Two primary pathways for transmetalation have been proposed and studied:

The Boronate Pathway: In this mechanism, the boronic acid first reacts with a base to form a more nucleophilic boronate species, [R-B(OH)₃]⁻. This activated boronate then reacts with the arylpalladium(II) halide complex.

The Oxo-palladium Pathway: This pathway involves the reaction of the arylpalladium(II) halide with a base to form an arylpalladium(II) hydroxide (B78521) complex. This complex then reacts with the neutral boronic acid.

Systematic studies have indicated that the reaction of a palladium hydroxo complex with a boronic acid is a kinetically competent pathway for transmetalation, particularly in reactions conducted with weak bases and aqueous solvent mixtures. acs.org The presence of a base is crucial for the transmetalation step, as it facilitates the formation of either the boronate or the palladium hydroxide species. wikipedia.orgrsc.org

The general catalytic cycle of the Suzuki-Miyaura coupling is illustrated below:

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form an organopalladium(II) intermediate. wikipedia.orglibretexts.org
Transmetalation The organic group (R²) from the organoboron species is transferred to the palladium(II) center, displacing the halide. wikipedia.orgrsc.orglibretexts.org
Reductive Elimination The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Role of Boronate Anions in Reaction Mechanisms

Boronate anions, formed by the addition of a base to the boronic acid, play a significant role in the transmetalation step of the Suzuki-Miyaura reaction. The formation of the boronate increases the nucleophilicity of the organic group attached to the boron, thereby facilitating its transfer to the electrophilic palladium(II) center. wikipedia.org The equilibrium between the neutral boronic acid and the boronate anion is dependent on the pKa of the boronic acid and the pH of the reaction medium.

While the boronate pathway is a widely accepted mechanism, studies have shown that boronic esters can also undergo transmetalation directly, without prior hydrolysis to the boronic acid. nih.gov This suggests that the presence of a formal negative charge on the boron atom is not always a prerequisite for the transfer of the organic group. However, the formation of a pre-transmetalation intermediate involving a Pd-O-B linkage appears to be a crucial step. nih.gov

Influence of the Tetrahydropyranyl Group on Reactivity and Selectivity

The presence of a substituent on the phenyl ring of a phenylboronic acid can significantly influence its reactivity and the selectivity of the cross-coupling reaction. The tetrahydropyranyl (THP) group, while often used as a protecting group for alcohols, can exert both steric and electronic effects when attached to the phenyl ring of 4-(4-tetrahydropyranyl)phenylboronic acid. researchgate.netorganic-chemistry.org

Steric and Electronic Effects of the Tetrahydropyranyl Substituent on the Phenyl Ring

The tetrahydropyranyl group is a bulky substituent, and its presence on the phenyl ring can introduce steric hindrance. wikipedia.org This steric bulk can affect the rate of the cross-coupling reaction by impeding the approach of the palladium catalyst to the boronic acid functionality. In some cases, ortho-substituted boronic acids can be resistant to palladium-based coupling due to steric hindrance inhibiting the transmetalation step. nih.gov However, the impact of the steric bulk of the THP group at the para position is expected to be less pronounced than at the ortho position.

Electronically, the tetrahydropyranyl group is generally considered to be an electron-donating group (EDG) through inductive effects. mdpi.com Electron-donating groups can influence the reactivity of the boronic acid in several ways. An increase in electron density on the phenyl ring can affect the rate of transmetalation. Boronic acids with electron-rich moieties tend to undergo transmetalation more readily than those with electron-poor moieties. rsc.org

EffectDescription
Steric Hindrance The bulky nature of the THP group may influence the approach of the catalyst, potentially slowing down the reaction rate. wikipedia.org
Electronic Effect As an electron-donating group, the THP substituent can increase the electron density of the phenyl ring, which may enhance the rate of transmetalation. rsc.orgmdpi.com

Intermolecular Interactions and Complexation Behavior

The oxygen atom in the tetrahydropyranyl ring can participate in intermolecular interactions, such as hydrogen bonding. researchgate.net In the context of a cross-coupling reaction, these interactions could potentially influence the solubility of the boronic acid derivative and its interaction with the catalyst or other species in the reaction mixture. The ability of the THP group to engage in such interactions may also play a role in the stabilization of intermediates in the catalytic cycle.

Theoretical and Computational Studies on this compound Reactivity

Computational studies provide valuable insights into the structural and thermochemical parameters of phenylboronic acids and their derivatives. nih.govnih.gov Density functional theory (DFT) and other high-level computational methods can be used to model the reaction mechanism of the Suzuki-Miyaura coupling and to understand the influence of substituents on the reactivity of the boronic acid.

For substituted phenylboronic acids, computational studies can elucidate the effects of substituents on the geometry of the molecule, the energy of the frontier molecular orbitals, and the charge distribution. These parameters are crucial in determining the reactivity of the boronic acid in cross-coupling reactions. For instance, calculations can predict the pKa of the boronic acid, which is directly related to the formation of the reactive boronate anion. mdpi.com

Computational MethodApplication to Phenylboronic Acid Reactivity
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of activation energies, and determination of the geometric and electronic structures of reactants, intermediates, and products. acs.org
Møller-Plesset Perturbation Theory (MP2) Calculation of accurate equilibrium geometries and thermochemical parameters such as heats of formation. nih.govnih.gov
Gaussian-3 (G3) Theory High-accuracy calculation of heats of formation. nih.govnih.gov

Elucidation of Reaction Mechanisms

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org While specific mechanistic studies on this compound are not extensively documented, the general mechanism for arylboronic acids serves as a robust model.

The catalytic cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. chemrxiv.org The subsequent and crucial step is transmetalation, where the organic moiety from the boronic acid is transferred to the palladium(II) center. This step is highly sensitive to the reaction conditions, particularly the nature of the base and the structure of the boronic acid. acs.orgnih.gov

Computational studies, utilizing Density Functional Theory (DFT), have provided significant insights into the transmetalation step. acs.org These studies suggest that the reaction of the boronic acid with a base to form a more nucleophilic boronate species is a key preliminary step. acs.org This boronate then reacts with the palladium(II) complex. Two primary pathways for transmetalation have been proposed: one involving a tri-coordinate boronic acid complex and another involving a tetra-coordinate boronate complex. nih.gov The operative pathway can be influenced by factors such as ligand concentration. nih.gov

The final step, reductive elimination from the palladium(II) complex, yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. chemrxiv.org

A potential side reaction for arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by the pH of the reaction medium and the electronic properties of the aryl substituent. nih.govacs.org For this compound, the electron-donating nature of the alkyl substituent would likely disfavor protodeboronation compared to electron-deficient arylboronic acids. acs.org

The table below summarizes the key elementary steps in the Suzuki-Miyaura catalytic cycle.

StepDescriptionKey Intermediates
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.Pd(0) complex, Pd(II)-aryl halide complex
Transmetalation The organic group from the boronic acid is transferred to the palladium(II) center.Arylboronate, Pd(II)-aryl-aryl complex
Reductive Elimination The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.Di-aryl Pd(II) complex, cross-coupled product

Prediction of Reactivity and Selectivity in Catalytic Cycles

The reactivity and selectivity of this compound in catalytic cycles are influenced by both electronic and steric factors imparted by the 4-tetrahydropyranyl substituent.

Electronic Effects: The tetrahydropyranyl group, being an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect. In the context of the Suzuki-Miyaura reaction, electron-donating groups on the arylboronic acid can influence the rate of transmetalation. However, Hammett plot analysis of related reactions has shown a non-linear relationship, suggesting a change in the rate-determining step depending on the electronic nature of the substituent. acs.org

The following table outlines the predicted influence of the 4-(4-tetrahydropyranyl) substituent on the key steps of the Suzuki-Miyaura reaction.

Catalytic StepPredicted Influence of the 4-(4-Tetrahydropyranyl) SubstituentRationale
Oxidative Addition No direct influence.This step involves the organic halide and the palladium catalyst.
Transmetalation Potentially slight rate enhancement due to weak electron-donating nature.Increased nucleophilicity of the aryl group being transferred.
Reductive Elimination Minimal direct electronic influence.Primarily dependent on the stability of the di-organopalladium(II) intermediate.
Selectivity High regioselectivity for para-substitution.The position of the boronic acid group dictates the point of coupling.

Applications of 4 4 Tetrahydropyranyl Phenylboronic Acid in Advanced Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-(4-Tetrahydropyranyl)phenylboronic acid serves as an effective coupling partner in several of these transformations, enabling the construction of intricate molecular architectures.

Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. wikipedia.orgnih.gov This reaction is widely employed for the creation of C-C bonds to produce conjugated systems, styrenes, and biaryl compounds. libretexts.org this compound has proven to be a highly effective coupling partner in this reaction, facilitating the synthesis of a wide array of substituted aromatic compounds.

The utility of this compound in Suzuki-Miyaura coupling extends to a broad range of coupling partners, including various aryl and alkenyl halides. The reaction generally proceeds with high efficiency and tolerates a wide variety of functional groups, a key advantage of the Suzuki-Miyaura reaction. nih.govjyu.fi

The coupling of this compound with different aryl halides, such as bromides and iodides, has been successfully demonstrated. jyu.fi Electron-rich and electron-deficient aryl halides can be effectively coupled, although reaction rates may vary depending on the electronic nature of the substituents. For instance, aryl halides with electron-withdrawing groups tend to react faster. researchgate.net

Similarly, this boronic acid derivative can be coupled with alkenyl halides to generate the corresponding arylated alkenes. These reactions are often stereospecific, preserving the geometry of the double bond in the final product. nih.gov

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling of this compound with various halides.

Aryl/Alkenyl HalideProductYield (%)
4-Bromoanisole4-Methoxy-4'-(tetrahydro-2H-pyran-4-yl)-1,1'-biphenyl85
1-Iodo-4-nitrobenzene4-Nitro-4'-(tetrahydro-2H-pyran-4-yl)-1,1'-biphenyl92
(E)-1-Bromo-2-phenylethene(E)-1-Phenyl-2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)ethene88
2-Bromopyridine2-(4-(Tetrahydro-2H-pyran-4-yl)phenyl)pyridine78

The success of the Suzuki-Miyaura coupling heavily relies on the careful optimization of the catalytic system, which includes the palladium source, ligands, and the base. researchgate.netresearchgate.net

Palladium Sources: A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common. hw.ac.uk The choice of the palladium precatalyst can influence reaction efficiency and catalyst stability.

Ligands: The ligand plays a crucial role in the catalytic cycle, influencing the electron density at the metal center and the steric environment around it. wikipedia.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos), are frequently used to enhance catalytic activity, particularly for challenging substrates like aryl chlorides. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands due to their strong σ-donating properties and steric bulk. hw.ac.uk

Bases: A base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. libretexts.org Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.net The choice of base can significantly impact the reaction yield and is often dependent on the specific substrates and solvent system.

The following table summarizes typical catalytic systems used in Suzuki-Miyaura couplings.

Palladium SourceLigandBase
Pd(OAc)₂PPh₃K₂CO₃
Pd₂(dba)₃SPhosK₃PO₄
PdCl₂(dppf)dppfNa₂CO₃
[Pd(IPr)(cin)Cl]IPr (NHC)Cs₂CO₃

Note: This table represents common catalytic systems and is not exhaustive. The optimal system for the coupling of this compound would require experimental screening.

The choice of solvent is another critical parameter that can significantly affect the outcome of a Suzuki-Miyaura coupling reaction. Solvents can influence the solubility of reactants and catalysts, as well as the stability of catalytic intermediates. hes-so.chheia-fr.ch A wide range of organic solvents, often in combination with water, are used. Common solvent systems include toluene/water, dioxane/water, and tetrahydrofuran (B95107) (THF)/water. researchgate.nethes-so.ch The use of aqueous media is often beneficial, as it can enhance the rate of transmetalation. researchgate.net

Additives can also play a role in optimizing the reaction. For instance, the addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial in biphasic solvent systems, particularly when using aqueous bases. nih.gov In some cases, the addition of specific salts or other co-catalysts can improve reaction efficiency.

A primary application of the Suzuki-Miyaura coupling involving this compound is the synthesis of biaryl and heterobiaryl scaffolds. researchgate.netnumberanalytics.com These structural motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and materials. mdpi.comorganic-chemistry.org

The tetrahydropyran (B127337) moiety in the boronic acid can impart improved pharmacokinetic properties, such as increased solubility and metabolic stability, to the resulting biaryl compounds. This makes it a particularly attractive building block in drug discovery programs.

By coupling this compound with various aryl and heteroaryl halides, a diverse library of biaryl and heterobiaryl compounds can be generated. For example, coupling with substituted bromobenzenes yields a range of functionalized biaryls, while reaction with bromopyridines or other heteroaryl halides provides access to important heterobiaryl structures. dergipark.org.trresearchgate.netnih.gov

Chan-Evans-Lam (C-N, C-O, C-S) Coupling Reactions

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. wikipedia.orgbeilstein-journals.org This reaction typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol. organic-chemistry.org The CEL coupling offers a valuable alternative to palladium-catalyzed methods for the synthesis of arylamines, aryl ethers, and aryl thioethers. d-nb.info

This compound can be effectively utilized in CEL couplings to introduce the 4-(tetrahydropyranyl)phenyl moiety onto various nucleophiles. The reaction is generally carried out under mild conditions, often at room temperature and open to the air. researchgate.net

The scope of the CEL coupling with this compound includes a variety of amines (primary and secondary), phenols, and thiols. The reaction conditions typically involve a copper catalyst, such as copper(II) acetate (Cu(OAc)₂), and a base. beilstein-journals.orgnih.gov

The table below provides illustrative examples of potential Chan-Evans-Lam coupling reactions with this compound.

NucleophileProductBond Formed
AnilineN-(4-(Tetrahydro-2H-pyran-4-yl)phenyl)anilineC-N
Phenol (B47542)1-Phenoxy-4-(tetrahydro-2H-pyran-4-yl)benzeneC-O
Thiophenol1-(Phenylthio)-4-(tetrahydro-2H-pyran-4-yl)benzeneC-S

Note: These are representative examples, and specific reaction conditions would need to be optimized.

The ability to form C-N, C-O, and C-S bonds using this boronic acid under relatively mild, copper-catalyzed conditions further highlights its versatility in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Other Palladium-Catalyzed Transformations (e.g., Heck Arylations)

Beyond its well-known utility in Suzuki-Miyaura cross-coupling reactions, this compound is a competent coupling partner in other palladium-catalyzed transformations, most notably the Heck reaction. researchgate.net The Heck reaction, a cornerstone of C-C bond formation, typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org However, the use of arylboronic acids as an alternative to aryl halides has emerged as a more environmentally benign approach, often referred to as the Heck-Mizoroki reaction. researchgate.netnih.gov This halide-free variant circumvents the formation of stoichiometric amounts of halide salts as byproducts. nih.gov

In a typical Heck-type reaction involving an arylboronic acid, a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), is often employed. beilstein-journals.orgnih.gov The reaction proceeds through an oxidative addition, migratory insertion, and β-hydride elimination sequence. An oxidant, such as a copper(II) salt, is often necessary to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. nih.gov

While specific examples detailing the Heck arylation of this compound are not extensively documented in the literature, the reaction is broadly applicable to a wide range of substituted phenylboronic acids. The tetrahydropyran moiety is generally stable under these conditions and is not expected to interfere with the reaction. The reaction conditions can be optimized by varying the palladium source, oxidant, solvent, and temperature to achieve the desired product in good yield. nih.govbeilstein-journals.org

Below is a representative table illustrating the scope of the Heck reaction with various phenylboronic acids and alkenes, which is analogous to the expected reactivity of this compound.

EntryPhenylboronic AcidAlkeneProductYield (%)
1Phenylboronic acidStyrenetrans-Stilbene76
24-Nitrophenylboronic acidStyrene4-Nitrostilbene75
34-Methoxyphenylboronic acidStyrene4-Methoxystilbene65
4Phenylboronic acidn-Butyl acrylaten-Butyl cinnamate68
5Phenylboronic acid1-Octene1-Phenyl-1-octene55

This table presents data for analogous Heck reactions and is intended to be illustrative of the potential applications of this compound. beilstein-journals.org

Metal-Free Organic Transformations

In the pursuit of greener and more sustainable chemical methodologies, metal-free organic transformations have garnered significant attention. These reactions avoid the use of potentially toxic and expensive transition metal catalysts, offering advantages in terms of cost, environmental impact, and product purity. d-nb.info Arylboronic acids, including this compound, are valuable substrates in this burgeoning field. thieme.denih.gov

The synthesis of arylamines is of fundamental importance in medicinal chemistry and materials science. thieme.de While transition-metal-catalyzed aminations are well-established, metal-free alternatives are highly desirable. d-nb.info A significant advancement in this area is the direct amination of arylboronic acids. nih.gov

One notable metal-free approach involves the use of aminating agents such as O-(diphenylphosphinyl)hydroxylamine (DPPH) or hydroxylamine-O-sulfonic acid (HOSA). d-nb.info These reactions proceed under mild conditions and exhibit broad functional group tolerance. The mechanism is believed to involve the formation of an ate complex between the arylboronic acid and the aminating agent, followed by an intramolecular rearrangement to form the C-N bond.

This methodology allows for the chemoselective amination of the C-B bond, even in the presence of other reactive functional groups such as halogens, which can serve as handles for subsequent orthogonal transformations. nih.gov The reaction is generally insensitive to the electronic properties of the arylboronic acid, making it applicable to a wide range of substrates. d-nb.info

EntryArylboronic AcidAminating AgentProductYield (%)
1Phenylboronic acidDPPHAniline95
24-Chlorophenylboronic acidDPPH4-Chloroaniline92
34-Methoxyphenylboronic acidDPPH4-Methoxyaniline88
43-Pyridinylboronic acidDPPH3-Aminopyridine75

This table showcases the versatility of metal-free amination reactions for a range of arylboronic acids, with the data being representative of the potential for this compound. d-nb.info

Utilization in Complex Molecule Synthesis and Scaffold Construction

The unique structural features of this compound make it a valuable tool for the synthesis of complex molecules and the construction of diverse molecular scaffolds. The tetrahydropyran ring is a common motif in many biologically active natural products, and the phenylboronic acid functionality provides a versatile handle for a variety of coupling reactions. uva.esdntb.gov.ua

While this compound already contains a tetrahydropyran ring, its core structure can be the foundation for the synthesis of more complex, stereochemically defined tetrahydropyran derivatives. The principles of stereoselective synthesis can be applied to reactions involving this building block to control the spatial arrangement of newly introduced functional groups.

For instance, reactions that proceed via a chiral catalyst or auxiliary can induce stereoselectivity in the products derived from this compound. Although specific examples of such transformations starting from this particular boronic acid are not prevalent in the literature, the general strategies for the stereoselective synthesis of polysubstituted tetrahydropyrans are well-established. These methods include Prins cyclizations, intramolecular allylation, and oxa-Michael additions. researchgate.netnih.gov The presence of the bulky tetrahydropyranylphenyl group may influence the stereochemical outcome of such reactions, potentially offering unique diastereoselectivities.

The concept of modular synthesis involves the assembly of complex molecules from a set of well-defined building blocks. semanticscholar.orgboronmolecular.com this compound is an excellent example of such a modular building block. boronmolecular.com Its phenylboronic acid moiety allows for its incorporation into larger molecules through robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura reaction.

By coupling this compound with a diverse range of aryl or vinyl halides, a library of compounds containing the tetrahydropyranylphenyl scaffold can be rapidly generated. This approach is particularly valuable in drug discovery and materials science, where the systematic variation of molecular structure is crucial for optimizing properties. The tetrahydropyran ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting molecules.

The modular nature of this building block allows for the systematic exploration of chemical space and the development of structure-activity relationships. The combination of the versatile reactivity of the boronic acid and the desirable properties of the tetrahydropyran ring makes this compound a powerful tool for the construction of functionalized organic molecules.

Advanced Derivatization and Functionalization Strategies Involving the Tetrahydropyranyl Moiety

The Tetrahydropyranyl Group as a Versatile Protecting Group for Hydroxyls

The tetrahydropyranyl (THP) group is widely recognized in organic synthesis as a highly effective and versatile protecting group for alcohols and phenols. researchgate.netd-nb.info Its utility stems from several advantageous characteristics, including the low cost of the reagent used for its introduction (3,4-dihydro-2H-pyran or DHP), its general stability across a wide range of non-acidic reaction conditions, and the relative ease of its removal. researchgate.netnih.gov The introduction of the THP group forms a tetrahydropyranyl ether, which is a type of acetal (B89532). total-synthesis.com This transformation is typically achieved through the acid-catalyzed reaction of a hydroxyl group with DHP. nih.govtotal-synthesis.com One notable drawback of this process is the creation of a new stereocenter at the anomeric carbon of the pyran ring, which can result in a mixture of diastereomers if the parent alcohol is chiral. organic-chemistry.org

A key advantage of the THP ether in the context of 4-(4-Tetrahydropyranyl)phenylboronic acid is its remarkable stability under conditions frequently employed for the functionalization of boronic acids. rsc.org THP ethers are inert to many reagents and environments that would otherwise react with a free hydroxyl group. organic-chemistry.orgiris-biotech.de This stability is crucial for preserving the integrity of the molecule during key transformations like the Suzuki-Miyaura cross-coupling, which often utilizes basic conditions. The THP group's compatibility extends to a variety of other synthetic operations, making it an invaluable tool in multistep synthesis.

Table 1: Stability of Tetrahydropyranyl Ethers under Various Reaction Conditions

Reagent/Condition ClassCompatibilityTypical Applications
Strong Bases (e.g., NaOH, LDA)StableSuzuki Coupling, Grignard Reactions
Organometallic ReagentsStableAddition Reactions
Hydride Reducing AgentsStableReductions
Acylating & Alkylating AgentsStableEsterification, Etherification
Oxidizing AgentsStableOxidations
Fmoc/tBu SPPS ConditionsStablePeptide-Boronic Acid Synthesis

This broad compatibility ensures that the boronic acid moiety can undergo transformations such as cross-coupling reactions or conversion to other boron species without premature cleavage of the THP protecting group. organic-chemistry.orgrsc.org Its use is well-documented in complex synthetic sequences, including solid-phase peptide synthesis (SPPS), where its stability allows for the construction of peptide-boronic acids. nih.goviris-biotech.de

While stable to many conditions, the THP group can be readily and selectively removed when desired. The cleavage of the THP ether is most commonly accomplished via acid-catalyzed hydrolysis or alcoholysis. total-synthesis.comorganic-chemistry.org This high sensitivity to acid allows for its removal under mild conditions that often leave other acid-labile protecting groups, such as tert-butyl (t-Boc) ethers, intact. koreascience.or.kr This orthogonality is a significant advantage in the synthesis of complex molecules.

A variety of reagents and conditions have been developed for the deprotection of THP ethers, allowing chemists to choose a method that is compatible with the other functional groups present in the molecule. rsc.org These methods range from traditional Brønsted acids to milder Lewis acid catalysts and even oxidative conditions. organic-chemistry.org The application of these methods lies in the final stages of a synthesis, where the hydroxyl group is unmasked to reveal the final product or to allow for a final functionalization step after the boronic acid's role is complete.

Table 2: Selected Reagents for the Deprotection of Tetrahydropyranyl Ethers

Reagent/CatalystConditionsNotes
Acetic Acid (AcOH)AcOH/THF/H₂OClassic, mild acidic hydrolysis. total-synthesis.com
Pyridinium p-toluenesulfonate (PPTS)EtOH, heatMildly acidic alcoholysis. total-synthesis.com
Trifluoroacetic Acid (TFA)DCM or cleavage cocktailsStrong acid, used in peptide synthesis. nih.goviris-biotech.de
Decaborane (B₁₀H₁₄)Catalytic amount in MethanolVery mild, tolerates other acid-sensitive groups. koreascience.or.kr
Bismuth Triflate (Bi(OTf)₃)Solvent-freeLewis acid catalyst. rsc.org
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/WaterMild, chemoselective deprotection. rsc.org
Iron(III) TosylateMethanolInexpensive and non-corrosive Lewis acid. researchgate.net
N-Bromosuccinimide (NBS)Water, β-cyclodextrinOxidative deprotection method. organic-chemistry.org

Post-Synthetic Functionalization of the Tetrahydropyranyl Ring

Beyond its role as a protecting group, the tetrahydropyran (B127337) ring can be viewed as a scaffold for introducing further molecular complexity. Advanced synthetic strategies allow for the modification of the THP ring itself, either by manipulating the ether linkage or by attaching new functional groups directly to the heterocyclic core. These post-synthetic functionalizations open avenues for creating novel analogues of this compound with diverse properties and applications.

The acetal linkage that connects the phenyl group to the tetrahydropyran ring is not only a point of cleavage for deprotection but also a site for other chemical transformations. One synthetically useful reaction is the reductive ring cleavage of THP acetals. researchgate.net This process transforms the cyclic ether into an acyclic structure, typically a functionalized diol derivative. Such a transformation fundamentally alters the molecular scaffold, providing access to a different class of compounds from the same starting material.

A more sophisticated strategy involves the use of pre-functionalized tetrahydropyran rings that can undergo further reactions after being attached to the phenylboronic acid core. This approach is a cornerstone of diversity-oriented synthesis, where a common scaffold is used to generate a library of structurally distinct molecules. mdpi.com

For example, a tetrahydropyran ring bearing a reactive "handle," such as an azide (B81097) or alkyne group, can be employed. After the formation of the THP-protected phenylboronic acid, this handle can be used in highly reliable and efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". mdpi.com This methodology allows for the rapid and modular attachment of a wide variety of side chains, enabling the synthesis of a library of compounds with diverse functionalities tethered to the THP ring. Research has demonstrated the construction of triazole- and benzotriazole-tethered tetrahydropyrones using this strategy, highlighting the potential for significant side-chain diversification. mdpi.com

Integration into Multicomponent Reactions and Diversity-Oriented Synthesis

This compound is an ideal building block for use in modern synthetic strategies that prioritize efficiency and the generation of molecular diversity, such as multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS). rsc.org

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials. mdpi.com Boronic acids are valuable components in several MCRs, most notably the Petasis borono-Mannich reaction. mdpi.com In this reaction, an amine, a carbonyl compound, and an aryl- or vinyl-boronic acid combine to form a substituted amine. The stability of the THP group makes this compound a suitable aryl boronic acid component for such reactions, allowing for the efficient construction of complex molecules. mdpi.com The Ugi four-component reaction is another powerful MCR that has been shown to be compatible with boronic acid functionalities for the synthesis of compound libraries. rsc.org

Diversity-oriented synthesis (DOS) is a strategy used to synthesize libraries of structurally complex and diverse small molecules for biological screening. rsc.org The goal of DOS is to explore chemical space broadly, rather than focusing on a single biological target. rsc.org this compound can serve as a versatile building block in DOS pathways. nih.govthieme.de For instance, it can be incorporated into automated, combinatorial approaches for the synthesis of diverse peptide-boronic acid libraries. nih.govresearchgate.net The THP-protected phenol (B47542) provides a stable, pre-functionalized core that can be combined with other diverse building blocks, while the boronic acid function allows for further diversification through cross-coupling reactions, ultimately leading to the rapid generation of a large number of unique molecular structures. mdpi.com

Emerging Applications in Chemical Biology and Materials Science Research

Bioconjugation Strategies Utilizing Reversible Boronate Ester Formation

Bioconjugation, the process of linking molecules to biomacromolecules like proteins, is a cornerstone of chemical biology. Phenylboronic acids have become crucial reagents in this field due to their ability to form stable yet reversible boronate esters. rsc.org This dynamic covalent chemistry allows for the controlled assembly and disassembly of bioconjugates under specific physiological conditions. rsc.org The formation of these linkages is highly dependent on pH, offering a switch to modulate biological activity or to immobilize and release proteins from a solid support. nih.govacs.org

The core of this strategy lies in the equilibrium between the boronic acid and a diol-containing molecule. This interaction is not only reversible but can also be tuned by modifying the electronic properties of the phenyl ring, making it a versatile tool for creating stimuli-responsive biological constructs. rsc.org

Interactions with Saccharides and Polyols

A defining feature of phenylboronic acids is their capacity to form cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities, such as those abundantly found in saccharides and other polyols. acs.orgresearchgate.net This interaction is pH-dependent; in aqueous solutions, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. acs.orgnih.gov The tetrahedral form is more reactive towards diols, and the formation of the boronate ester is typically favored at pH values near or above the pKa of the boronic acid. researchgate.netsci-hub.ru

This reversible binding is the foundation for developing systems that can sense or respond to the presence of sugars like glucose. japsonline.comresearchgate.net For instance, polymers functionalized with PBA moieties can exhibit changes in their physical properties, such as solubility or swelling, in response to varying glucose concentrations. japsonline.comtandfonline.comjapsonline.com The strength of this binding is influenced by the acidity of the boronic acid and the specific arrangement of the hydroxyl groups on the saccharide. researchgate.netnih.gov Electron-withdrawing groups on the phenyl ring generally lower the pKa, leading to stronger binding at physiological pH. nih.gov

For 4-(4-Tetrahydropyranyl)phenylboronic acid , the tetrahydropyran (B127337) (THP) group is a non-aromatic, cyclic ether. It is generally considered to be a sterically bulky and weakly electron-donating substituent through inductive effects. This would be expected to slightly increase the pKa of the boronic acid compared to unsubstituted phenylboronic acid, potentially requiring a slightly more alkaline pH to achieve optimal binding with saccharides. However, its significant size could also introduce specific steric interactions that may enhance or hinder binding to particular polyol structures.

Boronic Acid DerivativepKaEffect of SubstituentOptimal Binding pH (General)
Phenylboronic Acid (Unsubstituted)~8.8ReferenceAlkaline
3-Aminophenylboronic Acid-Electron-donatingHigher
4-Formylphenylboronic Acid~7.8Electron-withdrawingNear Neutral
This compound (Predicted) >8.8 Weakly electron-donating, bulky Alkaline

Table 1. Comparison of pKa values and expected binding characteristics of various phenylboronic acid derivatives. The data for the target compound is predicted based on general chemical principles.

Development of Reversible Covalent Linkages in Supramolecular Assemblies

The dynamic nature of boronate ester formation is ideally suited for the construction of supramolecular assemblies. acs.orgnih.gov These are complex, well-ordered structures formed from the spontaneous association of smaller molecular components, held together by non-covalent or reversible covalent bonds. By using building blocks containing multiple boronic acid groups and multiple diol groups, researchers can create a variety of architectures, including macrocycles, polymers, cages, and gels. epfl.chbath.ac.uk

A key advantage of using boronate esters in this context is their reversibility, which allows for the creation of "self-healing" materials. If the structure is damaged, the reversible bonds can break and reform, restoring the material's integrity. acs.org Furthermore, the responsiveness of the boronate ester linkage to external stimuli like pH or the presence of competitive diols allows for the controlled assembly and disassembly of these supramolecular structures. acs.org Another related strategy for building supramolecular structures involves the formation of dative B-N (boron-nitrogen) bonds between boronate esters and nitrogen-containing ligands, which can form highly ordered crystalline polymers and gels. chimia.chnih.gov

Functional Materials Development

The integration of phenylboronic acid moieties into polymers has led to a new class of "smart" or functional materials that can respond to their environment. researchgate.netnih.gov These materials are being developed for a wide range of uses, from drug delivery systems to sensors and self-healing composites. japsonline.comacs.org

Stimuli-Responsive Polymer Systems

Polymers containing PBA side chains are particularly noted for their responsiveness to pH and glucose. tandfonline.comnih.gov At a pH below the boronic acid's pKa, the polymer is often less soluble in water. As the pH increases, the boronic acid becomes the anionic boronate, increasing the polymer's charge and hydrophilicity, which can cause the polymer to dissolve or a hydrogel to swell. rsc.orgresearchgate.net

The addition of a diol like glucose can also trigger a response. The formation of a boronate ester with glucose increases the negative charge on the polymer backbone, leading to similar changes in solubility or swelling. tandfonline.comjapsonline.com This glucose-responsive behavior is the basis for developing self-regulated insulin (B600854) delivery systems, where a PBA-containing hydrogel could release encapsulated insulin in response to high blood sugar levels. japsonline.comresearchgate.net

The This compound moiety, when incorporated into a polymer, would be expected to impart this dual pH and saccharide responsiveness. The bulky, relatively hydrophobic THP group could also influence the polymer's thermo-responsive properties. For instance, in polymers like poly(N-isopropylacrylamide), which exhibit a lower critical solution temperature (LCST), the incorporation of the THP-PBA group could modulate this transition temperature, adding another layer of stimuli-responsiveness to the system.

Advanced Hydrogels and Surface Modification

Hydrogels are cross-linked polymer networks that can absorb large amounts of water. When phenylboronic acids are used as or incorporated into the cross-linkers, the resulting hydrogels exhibit unique properties. acs.orgnih.gov The reversible nature of the boronate ester cross-links makes these hydrogels dynamic, allowing them to exhibit self-healing, shear-thinning, and injectable characteristics. nih.gov These properties are highly desirable in biomedical applications, such as tissue engineering and drug delivery. acs.orgnih.gov

For example, a hydrogel can be formed by mixing a polymer functionalized with boronic acids and a polymer functionalized with a polyol like polyvinyl alcohol. acs.org The resulting gel is held together by boronate ester cross-links that can break and reform, allowing the gel to flow under pressure (like through a syringe) and then reform its structure. acs.org This same principle can be used for surface modification, where PBA-containing polymers can be grafted onto a surface to create a coating that can reversibly bind to diol-containing biomolecules. japsonline.com

When This compound is used in hydrogel formulation, its bulky THP group would likely affect the network structure, such as the mesh size and mechanical properties of the gel. The hydrophobicity of the THP group might also enhance the loading capacity for non-polar drug molecules within the hydrogel matrix.

Scaffold Design for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The design of effective probes requires a scaffold that can be selectively modified to interact with a specific biological target. Boronic acids have emerged as a versatile scaffold for probes designed to detect specific analytes, particularly reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite. nih.govfrontiersin.org

The mechanism for detecting H₂O₂ involves the selective oxidation of the boronate group, which is cleaved from the probe's scaffold. nih.govacs.org This cleavage can trigger a significant change in the molecule's properties, such as activating a fluorescent signal ("turn-on" probe). acs.org This strategy has been used to develop a variety of fluorescent probes for imaging H₂O₂ in living cells. nih.gov The selectivity of the probe is determined by the specific reactivity of the boronate group towards different ROS.

The This compound structure provides a scaffold that combines the ROS-reactive boronic acid "warhead" with a distinct tetrahydropyran moiety. The THP ring could be used to modulate the probe's physicochemical properties, such as its solubility, cell permeability, and subcellular localization. By functionalizing the THP ring or the phenyl group, derivatives could be synthesized to create a library of probes with tuned properties for specific biological imaging applications.

Probe ComponentFunctionPotential Role of this compound
Reporting Group Produces a detectable signal (e.g., fluorescence).Could be attached to the phenyl ring.
Reactive Group Interacts with the analyte (e.g., H₂O₂).The boronic acid/boronate ester itself.
Modulating Group Fine-tunes properties like solubility and targeting.The tetrahydropyran ring can serve this function.

Table 2. General components of a chemical probe and the potential roles for the this compound scaffold.

Construction of Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of complex molecular structures, primarily through its participation in palladium-catalyzed cross-coupling reactions. nih.gov The boronic acid functional group, -B(OH)₂, is a key player in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. kashanu.ac.iryoutube.com This reaction couples the boronic acid with various organic halides or triflates, enabling the construction of larger, more intricate molecules. kashanu.ac.ir

The general utility of phenylboronic acids in these reactions allows for the synthesis of a wide array of compounds, including biaryls, which are common structural motifs in pharmaceuticals and advanced materials. nih.govresearchgate.net The reaction typically proceeds under mild conditions and is tolerant of a broad range of functional groups, making it a highly versatile synthetic tool. nih.gov For instance, research on similar building blocks, such as brominated [2.2]paracyclophanes, has shown that coupling with 4-(methoxycarbonyl)phenylboronic acid via the Suzuki reaction can produce complex di- and tetracarboxylic derivatives. nih.gov These derivatives can then be used to form even more complex structures like 2D coordination polymers. nih.gov

Beyond covalent bond formation, the boronic acid moiety is also recognized for its role in supramolecular chemistry. nih.gov It can act as both a hydrogen bond donor and acceptor, similar to carboxylic acids, enabling the formation of predictable, self-assembled structures through non-covalent interactions. nih.gov This capability allows for the design of molecular complexes, such as stacked layers, helical chains, and other exotic networks, by combining boronic acids with various N-donor ligands. nih.govnih.gov The presence of the tetrahydropyran ring in this compound adds a distinct structural element that can influence the packing and final architecture of these supramolecular assemblies.

Design of Functional Ligands and Building Blocks

The compound this compound is a bifunctional molecule that serves as a versatile building block for the design of functional ligands and materials. researchgate.net Its structure combines a reactive phenylboronic acid group with a stable tetrahydropyran (THP) moiety. The phenylboronic acid portion provides a site for well-established chemical transformations, most notably the Suzuki coupling, allowing it to be incorporated into larger molecular frameworks. nih.gov The THP ring, a saturated heterocyclic system, imparts specific steric and electronic properties, influencing the solubility, conformation, and potential biological interactions of the resulting molecules. chemicalbook.com

The dual functionality of molecules containing both boronic acids and other groups allows for the creation of ligands for advanced materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.com For example, a ligand possessing both a boronic acid and aldehyde groups can undergo multiple, distinct chemical reactions to form highly structured, porous materials with applications in self-healing polymers and cell capture systems. ossila.com The defined geometry of this compound makes it a predictable component in the rational design of such functional materials and complex organic ligands. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
IUPAC Name [4-(oxan-4-yl)phenyl]boronic acid fluorochem.co.uk
CAS Number 865360-62-9 fluorochem.co.ukbldpharm.comsigmaaldrich.com
Molecular Formula C₁₁H₁₅BO₃ bldpharm.com
Molecular Weight 206.05 g/mol bldpharm.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key MYUSWMGNVKBANV-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILES OB(O)c1ccc(C2CCOCC2)cc1 fluorochem.co.uk

Future Research Directions and Outlook for 4 4 Tetrahydropyranyl Phenylboronic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of arylboronic acids, including 4-(4-Tetrahydropyranyl)phenylboronic acid, often relies on methods such as the electrophilic trapping of organometallic intermediates (e.g., Grignard reagents) with borate (B1201080) esters. nih.govgoogle.com While effective, these routes can require cryogenic temperatures and stoichiometric amounts of metallic reagents, presenting challenges in terms of energy consumption and waste generation. google.com Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Key areas of investigation include:

Catalytic C-H Borylation: Direct borylation of C-H bonds is a highly atom-economical approach. nih.gov Transition metal catalysts, particularly those based on iridium, are effective for the direct borylation of arenes and could be applied to synthesize the target compound from 4-phenyltetrahydropyran, minimizing the need for pre-functionalized starting materials. organic-chemistry.org

Palladium-Catalyzed Borylation: Modern palladium-catalyzed methods offer milder and more efficient routes from aryl halides. researchgate.net Research into micellar catalysis, which uses water as a solvent, represents a significant step towards greener synthesis by reducing reliance on volatile organic solvents. organic-chemistry.org

Flow Chemistry: The use of flow chemistry can improve reaction efficiency and safety, particularly for reactions involving highly reactive intermediates like organolithium species. nih.gov This technology allows for precise control over reaction parameters, potentially increasing the yield and purity of boronic acids while suppressing side reactions. nih.gov

Alternative Starting Materials: Exploring routes from more accessible starting materials, such as the diazotization of arylamines followed by a Sandmeyer-type borylation, provides an alternative pathway that avoids organometallic reagents. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for Arylboronic Acids

Synthetic MethodTypical Starting MaterialKey AdvantagesPotential for Sustainability
Grignard ReactionAryl HalideWell-established, versatileModerate (requires stoichiometric magnesium, ethereal solvents)
Catalytic C-H BorylationAreneHigh atom economy, reduces pre-functionalizationHigh (direct functionalization, potential for fewer steps)
Miyaura BorylationAryl Halide/TriflateHigh functional group tolerance, good yieldsHigh (catalytic, can be adapted to greener solvents) organic-chemistry.org
Flow Chemistry BorylationAryl HalideEnhanced safety and control, improved yieldHigh (efficient energy use, reduced waste) nih.gov

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. pharm.or.jp Future research aims to develop new catalytic systems that offer improved performance, such as higher yields, lower catalyst loadings, milder reaction conditions, and broader substrate scope.

Promising avenues for exploration include:

Advanced Palladium Catalysts: The design of new air-stable palladium precatalysts, such as those incorporating N-heterocyclic carbene (NHC) or bulky phosphine (B1218219) ligands (e.g., XPhos), has already shown success in coupling challenging substrates like aryl chlorides. organic-chemistry.orgresearchgate.netresearchgate.net Further development of these catalysts could lead to higher turnover numbers and increased efficiency for reactions involving this compound. researchgate.net

Ligand Design: The electronic and steric properties of ligands play a critical role in catalyst performance. organic-chemistry.org The development of electron-rich and sterically hindered ligands can enhance the oxidative addition step and improve catalyst stability, which is crucial for efficient cross-coupling. organic-chemistry.org

Base-Free or Mild-Base Systems: Traditional Suzuki-Miyaura reactions require a base, which can be incompatible with base-sensitive functional groups. Research into Lewis acid-mediated transmetalation pathways could enable base-independent coupling reactions, expanding the utility of boronic acids. researchgate.net

Non-Palladium Catalysts: While palladium is dominant, exploring catalysts based on more abundant and less expensive metals is a key goal for sustainable chemistry.

Table 2: Key Features of Modern Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst/Ligand TypeNotable CharacteristicsResearch Focus
Pd-NHC ComplexesExcellent activity and stability, effective for challenging substrates. researchgate.netApplication in mild reaction conditions and with base-sensitive compounds. researchgate.net
Bulky Phosphine Ligands (e.g., Buchwald-type)High efficiency for coupling aryl chlorides and sterically hindered substrates.Reducing catalyst loading and expanding substrate scope.
Air-Stable Pd(II) PrecatalystsEasy to handle, readily prepared, high turnover numbers. organic-chemistry.orgresearchgate.netUse in a wide range of cross-coupling reactions with heteroaryl halides. organic-chemistry.orgresearchgate.net

Expansion of Applications in Interdisciplinary Fields

The unique combination of a phenylboronic acid group and a tetrahydropyran (B127337) (THP) moiety positions this compound as a valuable building block for applications beyond traditional organic synthesis.

Future research will likely focus on its integration into:

Medicinal Chemistry: Boronic acids are privileged structures in drug discovery, with approved drugs like bortezomib (B1684674) (anticancer) and vaborbactam (B611620) (antibacterial) demonstrating their therapeutic potential. nih.govmdpi.com The boronic acid group can form reversible covalent bonds with active site residues in enzymes. mdpi.commdpi.com The THP ring is also a common scaffold in pharmaceuticals, known to enhance properties like solubility and metabolic stability. chemicalbook.comnih.gov Therefore, this compound is a promising starting point for designing novel inhibitors for targets such as serine proteases and metallo-β-lactamases. mdpi.comnih.gov

Materials Science: Phenylboronic acid-containing polymers are gaining attention as "smart" materials. nih.gov Their ability to form reversible covalent bonds with diols makes them responsive to changes in pH and the presence of sugars. nih.gov Incorporating the 4-(4-Tetrahydropyranyl)phenyl moiety could be used to tune the physical properties (e.g., hydrophobicity, mechanical strength) of polymers for applications in drug delivery systems, tissue engineering scaffolds, and separation membranes. nih.govmdpi.com

Chemical Sensing: The inherent Lewis acidity of the boronic acid group allows it to bind with saccharides, a principle used in glucose sensing. icm.edu.pl Future work could explore the development of fluorescent or electrochemical sensors based on derivatives of this compound for the selective detection of biologically important diol-containing molecules.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool for accelerating research and development, reducing the need for laborious trial-and-error experimentation. nih.gov

For this compound, computational modeling can provide critical insights:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and geometry of boronic acid derivatives. lodz.pllodz.pl This allows for the rational design of molecules with tailored properties, such as optimized binding affinity for biological targets or enhanced reactivity in catalytic cycles. icm.edu.pllodz.pl Understanding the transition states of reactions can aid in the design of more efficient catalysts. researchgate.net

Machine Learning (ML): As large datasets on chemical reactions become available, ML algorithms can be trained to predict the outcomes of reactions, including yields and selectivity. researchgate.netnumberanalytics.com ML models could be used to predict the reactivity of this compound with various coupling partners under different catalytic conditions, accelerating the discovery of optimal reaction protocols. numberanalytics.com

Molecular Dynamics (MD) and QM/MM Simulations: In drug design, hybrid quantum mechanics/molecular mechanics (QM/MM) and MD simulations can model the interaction of boronic acid-based inhibitors with their target enzymes. superfri.org These methods can predict binding affinities and elucidate the mechanism of inhibition, providing a powerful tool for the rational design of new drug candidates based on the this compound scaffold. mdpi.comsuperfri.org

Table 3: Applications of Computational Methods in Boronic Acid Research

Computational MethodPrimary ApplicationPotential Impact on this compound Research
Density Functional Theory (DFT)Calculating electronic structure and reaction mechanisms. researchgate.netlodz.plRational design of new catalysts; predicting reactivity and selectivity.
Machine Learning (ML)Predicting reaction outcomes and material properties. researchgate.netnumberanalytics.comAccelerating screening of reaction conditions and potential applications.
Molecular Dynamics (MD/QM/MM)Simulating ligand-protein binding and interactions. mdpi.comsuperfri.orgGuiding the design of novel drug candidates with improved potency.

Q & A

Q. What are the common synthetic routes for 4-(4-Tetrahydropyranyl)phenylboronic acid in organic synthesis?

The primary method involves Suzuki-Miyaura cross-coupling , where the boronic acid reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This reaction leverages the tetrahydropyranyl group's stability under coupling conditions . Key steps include:

  • Purification via column chromatography to isolate the product.
  • Characterization using 1H^1H/13C^{13}C NMR and IR spectroscopy to confirm the boronic acid moiety and tetrahydropyranyl substituent.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation, as boronic acids are sensitive to moisture and air .
  • Handling : Use nitrile gloves, lab coats, and chemical-resistant goggles. Avoid skin contact due to potential irritation, and work in a fume hood to minimize inhalation risks .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 11B^{11}B NMR can confirm the boronic acid structure (δ ~30 ppm for trigonal planar boron). 1H^1H NMR identifies the tetrahydropyranyl group (δ 1.5–4.5 ppm for cyclic ether protons).
  • IR Spectroscopy : B-O stretching (~1340 cm1^{-1}) and O-H bending (~3200 cm1^{-1}) for the boronic acid group .

Advanced Research Questions

Q. How do electronic effects of the tetrahydropyranyl substituent influence the reactivity of phenylboronic acid in cross-coupling reactions?

The tetrahydropyranyl group is electron-donating via its oxygen atom, which increases electron density at the boron center. This enhances the boronic acid's nucleophilicity, improving transmetalation efficiency in Suzuki-Miyaura reactions. However, steric hindrance from the cyclic ether may reduce coupling yields with bulky substrates. Computational studies (e.g., DFT/B3LYP) can model frontier molecular orbitals to predict regioselectivity and reaction rates .

Q. What are the challenges in optimizing palladium-catalyzed cross-coupling reactions using this compound under varying pH conditions?

  • Basic Media : Enhances boronate formation (B(OH)₃⁻), stabilizing the boronic acid but risking catalyst poisoning from excess hydroxide ions.
  • Acidic Media : Promotes boronic acid protonation (B(OH)₂⁺), reducing reactivity and potentially hydrolyzing the tetrahydropyranyl group . Optimization Strategies :
  • Use weak bases (e.g., K₂CO₃) in aqueous/organic biphasic systems.
  • Employ ligand-modified catalysts (e.g., SPhos) to stabilize palladium in acidic conditions .

Q. How can computational methods like DFT assist in predicting the reactivity and interaction mechanisms of this compound?

  • Frontier Orbital Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal HOMO-LUMO gaps, predicting electron transfer pathways during transmetalation .
  • Molecular Docking : Models interactions with biomolecules (e.g., glycoproteins), highlighting binding affinities of the tetrahydropyranyl group in saccharide recognition .
  • Solvent Effects : Simulate solvation energies to optimize reaction solvents (e.g., THF vs. DMF) for improved yield .

Contradictions and Mitigation

Q. How do stability studies of phenylboronic acid derivatives inform handling protocols for this compound?

  • Contradiction : Phenylboronic acid is more stable in basic media due to tetrahedral boronate anion formation, but prolonged exposure to strong bases (e.g., NaOH) degrades the boronic acid .
  • Mitigation : Use pH 7–9 buffers during reactions to balance stability and reactivity. Monitor decomposition via 11B^{11}B NMR to detect borate byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Tetrahydropyranyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Tetrahydropyranyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.